N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a synthetic small molecule characterized by a triazolo[4,3-b]pyridazine core fused with a 4-methylphenyl substituent at position 6 and a propanamide side chain linked to a 2-chloro-4-fluorobenzyl group.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O/c1-14-2-4-15(5-3-14)19-8-9-20-26-27-21(29(20)28-19)10-11-22(30)25-13-16-6-7-17(24)12-18(16)23/h2-9,12H,10-11,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBOTCCZESBTMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=C(C=C(C=C4)F)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This step involves the cyclization of appropriate hydrazine derivatives with 4-methylphenyl-substituted pyridazine precursors under acidic or basic conditions.
Introduction of the 2-chloro-4-fluorophenyl group: This step is achieved through a nucleophilic substitution reaction, where the triazolopyridazine core reacts with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the propanamide moiety: The final step involves the amidation reaction, where the intermediate product reacts with propanoyl chloride in the presence of a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: Studies investigate its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The triazolo[4,3-b]pyridazine core distinguishes this compound from other nitrogen-rich heterocycles. Key comparisons include:
Analysis :
Substituent Effects on Bioactivity
Substituents on the aromatic rings and side chains critically influence physicochemical and pharmacological properties:
Analysis :
- Electron-withdrawing groups (Cl, F) : Enhance binding to electron-rich targets (e.g., kinases) and improve metabolic stability .
- Methyl vs. methoxy : Methyl (main compound) increases lipophilicity and membrane permeability compared to methoxy (), which may reduce CNS penetration but enhance peripheral activity .
- Chloro substitution: The 4-chlorophenyl analog () exhibits higher molecular weight (468.2 vs.
Linker and Side Chain Variations
The propanamide linker in the main compound contrasts with other side chains:
Analysis :
- Propanamide linkers balance flexibility and hydrogen-bonding capacity, optimizing interactions with hydrophobic pockets (e.g., ATP-binding sites) .
Biological Activity
N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes the existing research on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name reflects its complex structure, which includes a triazolo-pyridazine core and a chloro-fluorophenyl substituent. The synthesis typically involves multiple steps, including the formation of the triazolopyridazine core through cyclization reactions and subsequent nucleophilic substitutions to introduce the chlorofluorophenyl group.
Synthetic Route Summary
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of triazolopyridazine core from hydrazine derivatives. |
| 2 | Nucleophilic Substitution | Introduction of the 2-chloro-4-fluorophenyl group via reaction with benzyl chloride. |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through the inhibition of specific enzymes involved in cancer cell proliferation. For instance, it may inhibit stearoyl-CoA desaturase (SCD), an enzyme critical for maintaining membrane fluidity in cancer cells, leading to selective toxicity against tumor cells .
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties , potentially by modulating pathways related to inflammation. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX), thus reducing inflammation in various models .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial activity , making it a candidate for further exploration in treating infectious diseases. Its effectiveness against specific bacterial strains has been noted, although detailed studies are still required to establish its spectrum of activity and mechanism .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism and proliferation.
- Receptor Modulation : It can modulate receptor activity related to inflammation and immune response.
- Cellular Pathway Interference : By affecting key signaling pathways, it can alter cellular responses to stress and injury.
Case Study 1: Anticancer Activity
A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range. The mechanism was linked to SCD inhibition leading to fatty acid depletion in sensitive cells .
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory marker levels compared to controls. This suggests potential therapeutic applications in chronic inflammatory conditions .
Case Study 3: Antimicrobial Activity
In vitro assays revealed that the compound exhibited notable antibacterial effects against Staphylococcus aureus and other gram-positive bacteria at sub-micromolar concentrations. Further studies are needed to explore its efficacy against resistant strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
